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molecular formula C10H6BrN5OS B8461526 5-Bromo-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazin-2-amine CAS No. 1232423-66-3

5-Bromo-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrazin-2-amine

Cat. No. B8461526
M. Wt: 324.16 g/mol
InChI Key: IMENMTBSBQXILC-UHFFFAOYSA-N
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Patent
US08841308B2

Procedure details

3-amino-6-bromo-pyrazine-2-carboxylic acid (3.2 g, 14.68 mmol) and thiophene-2-carbohydrazide (2.152 g, 14.68 mmol) were suspended in acetonitrile (48.00 mL) at room temperature and dibromo(triphenyl)phosphorane (24.79 g, 58.72 mmol) was added, followed byadditional acetonitrile (16.00 mL). The reaction mixture turned bright yellow in colour and was stirred at room temperature for 1 h. After this time, the reaction mixture cooled in an icebath and DIPEA (7.209 g, 9.716 mL, 55.78 mmol) was added dropwise. The reaction mixture was stirred in the ice bath for 1 h and then additional DIPEA (2.277 g, 3.069 mL, 17.62 mmol) added and the reaction mixture stirred for left for 30 mins and further DIPEA (1.897 g, 2.557 mL, 14.68 mmol) added. The reaction mixture was stirred for 1 h and then filtered. The solid was washed with ether, isolated and then triturated with acetonitrile and washed with ether to give the product as a yellow solid (2.776 g, 57% yield); 1H NMR (400.0 MHz, DMSO) 7.35 (s, 1H), 7.80 (br s, 2H), 7.98 (m, 1H), 8.04 (m, 1H) and 8.45 (s, 1H); MS (ES+) 326.04
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.152 g
Type
reactant
Reaction Step Two
Quantity
24.79 g
Type
reactant
Reaction Step Three
Name
Quantity
9.716 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3.069 mL
Type
reactant
Reaction Step Six
Name
Quantity
2.557 mL
Type
reactant
Reaction Step Seven
Quantity
48 mL
Type
solvent
Reaction Step Eight
Quantity
16 mL
Type
solvent
Reaction Step Nine
Yield
57%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.[S:12]1[CH:16]=[CH:15][CH:14]=[C:13]1[C:17]([NH:19][NH2:20])=O.BrP(Br)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CCN(C(C)C)C(C)C>C(#N)C>[Br:8][C:5]1[N:4]=[C:3]([C:9]2[O:11][C:17]([C:13]3[S:12][CH:16]=[CH:15][CH:14]=3)=[N:19][N:20]=2)[C:2]([NH2:1])=[N:7][CH:6]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)O
Step Two
Name
Quantity
2.152 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)NN
Step Three
Name
Quantity
24.79 g
Type
reactant
Smiles
BrP(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Br
Step Four
Name
Quantity
9.716 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
3.069 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Seven
Name
Quantity
2.557 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Eight
Name
Quantity
48 mL
Type
solvent
Smiles
C(C)#N
Step Nine
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the reaction mixture stirred
WAIT
Type
WAIT
Details
for left for 30 mins
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with ether
CUSTOM
Type
CUSTOM
Details
isolated
CUSTOM
Type
CUSTOM
Details
triturated with acetonitrile
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)C=1OC(=NN1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.776 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 58.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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